mivacurium chloride chemical structure and properties
mivacurium chloride chemical structure and properties
<
Executive Summary: Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation.[1] Its unique characteristic lies in its rapid hydrolysis by plasma cholinesterase, leading to a short duration of action.[2] This guide provides an in-depth analysis of mivacurium chloride's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical applications, tailored for researchers, scientists, and drug development professionals.
Chemical and Physicochemical Properties
Mivacurium chloride is a synthetic bis-benzylisoquinolinium diester.[3] It is a symmetrical molecule that exists as a mixture of three stereoisomers.[1]
IUPAC Name: (1R,1'R)-2,2'-[[(4E)-1,8-dioxooct-4-ene-1,8-diyl]bis(oxypropane-3,1-diyl)]bis[6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium] dichloride[1]
Molecular Formula: C₅₈H₈₀Cl₂N₂O₁₄[4]
Molecular Weight: 1100.18 g/mol [4]
Stereoisomerism
Mivacurium chloride is a mixture of three stereoisomers due to chirality at the C-1 carbon of the tetrahydroisoquinolinium rings, the quaternary nitrogen atoms, and E/Z diastereomerism at the octene diester bridge.[1] The three isomers are:
-
(E)-1R,1'R,2R,2'R (cis-cis)
-
(E)-1R,1'R,2R,2'S (cis-trans)
-
(E)-1R,1'R,2S,2'S (trans-trans)[1]
The trans-trans and cis-trans isomers are the most abundant, comprising 92% to 96% of the mixture, and are equipotent.[4][5] The cis-cis isomer is significantly less potent, with about one-tenth the neuromuscular blocking activity of the other two.[4][6]
Table 1: Stereoisomer Composition and Potency
| Stereoisomer | Abundance in Mixture | Relative Potency |
| trans-trans | 52-60%[6] | High |
| cis-trans | 34-40%[6] | High |
| cis-cis | 4-8%[6] | Low (approx. 1/10th of others)[4] |
Physicochemical Data
| Property | Value |
| Appearance | Crystalline solid[7] |
| Solubility | Mixes with water[7] |
| Partition Coefficient (1-octanol/water) | 0.015 at 25°C[4] |
| pH (in solution) | 3.5 to 5[4] |
Synthesis and Characterization
The synthesis of mivacurium chloride involves the coupling of N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride.[8] A newer, more cost-effective process avoids the conversion of the dioic acid to its acid chloride by using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.[9]
Simplified Synthesis Workflow:
Caption: Simplified Mivacurium Chloride Synthesis Workflow.
Analytical Methodologies
High-performance liquid chromatography (HPLC) with fluorescence detection is a common stereospecific method for the analysis of mivacurium isomers in biological samples.[10] Spectrofluorometry has also been explored for its quantitative determination, showing a linear relationship between concentration and fluorescence intensity in the range of 20.0 to 400.0 ng/mL.[11]
Mechanism of Action
Mivacurium chloride is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[12][13] By binding to these receptors without activating them, it prevents acetylcholine from initiating muscle depolarization and subsequent contraction.[12] This action can be reversed by acetylcholinesterase inhibitors like neostigmine.[4]
Mechanism at the Neuromuscular Junction:
Caption: Competitive Antagonism at the Neuromuscular Junction.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of mivacurium is defined by its rapid metabolism and short duration of action.
Absorption and Distribution
Administered intravenously, mivacurium has 100% bioavailability.[1] The volume of distribution for the more potent trans-trans and cis-trans isomers is relatively low.[4]
Metabolism and Elimination
The primary mechanism for the inactivation of mivacurium is hydrolysis by plasma cholinesterase (butyrylcholinesterase), which is much faster for the trans-trans and cis-trans isomers than for the cis-cis isomer.[1][14] This enzymatic degradation produces inactive quaternary monoester and quaternary alcohol metabolites.[2] Renal and biliary excretion of the unchanged drug are minor pathways, but the metabolites are eliminated through urine and bile.[2][4]
Table 2: Pharmacokinetic Parameters of Mivacurium Stereoisomers in Adults
| Parameter | trans-trans isomer | cis-trans isomer | cis-cis isomer |
| Elimination Half-life (t½) | ~2 minutes[4] | ~1.8 minutes[4] | ~53 minutes[4] |
| Plasma Clearance (CL) | High[4] | High[4] | Low[4] |
| Volume of Distribution (Vd) | 147 mL/kg[4] | 276 mL/kg[4] | N/A |
Special Populations
-
Elderly Patients: May experience a delayed onset of action and a slightly longer duration of neuromuscular blockade.[2]
-
Pediatric Patients (2-12 years): Exhibit a higher ED₉₅, faster onset, and shorter duration of action compared to adults.[2]
-
Reduced Plasma Cholinesterase Activity: Patients with genetically determined low plasma cholinesterase activity (e.g., homozygous for the atypical plasma cholinesterase gene) are extremely sensitive to mivacurium, leading to a markedly prolonged neuromuscular block.[15][16] Patients with severe liver or end-stage renal disease may also have reduced enzyme activity, prolonging the drug's effects.[4]
Pharmacodynamics
The pharmacodynamic effects of mivacurium are dose-dependent.
-
Onset of Action: The time to maximum neuromuscular block is similar to intermediate-acting agents like atracurium.[4]
-
Duration of Action: The clinically effective duration is approximately one-third to one-half that of intermediate-acting agents and 2 to 2.5 times that of succinylcholine.[2] Spontaneous recovery is rapid.[2]
-
ED₉₅: The average dose required to produce 95% suppression of the adductor pollicis muscle twitch is approximately 0.07 mg/kg in adults under opioid anesthesia.[2]
Clinical Pharmacology and Applications
Mivacurium chloride is used as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.[1] Its short duration of action makes it suitable for short surgical procedures.[5]
Dosing and Administration
Dosing is individualized. For adults, an initial bolus of 0.15 mg/kg intravenously over 5 to 15 seconds is common for tracheal intubation.[17] Continuous infusion can be used to maintain neuromuscular blockade.[17]
Adverse Effects and Contraindications
The most common adverse effect is transient cutaneous flushing, particularly of the face, neck, and chest, which is related to histamine release.[7][16] This can be minimized by administering the dose slowly.[16] Hypotension may also occur, especially with rapid administration of higher doses.[2][18]
Mivacurium is contraindicated in patients with a known hypersensitivity to the drug.[5] It should be used with extreme caution in individuals known or suspected to be homozygous for the atypical plasma cholinesterase gene, as this can lead to prolonged paralysis.[5][15]
Drug Interactions
-
Inhalational Anesthetics (e.g., isoflurane, sevoflurane): Potentiate the neuromuscular blocking effect of mivacurium.[15]
-
Antibiotics (e.g., aminoglycosides): May enhance the neuromuscular blockade.[15]
-
Other Drugs: Certain antiarrhythmics, diuretics, and magnesium salts can also increase the effects of mivacurium.[15]
Conclusion
Mivacurium chloride's unique profile as a short-acting, non-depolarizing neuromuscular blocker, characterized by its rapid metabolism via plasma cholinesterase, provides clinicians with a valuable tool for procedures requiring brief and predictable muscle relaxation. A thorough understanding of its stereochemistry, pharmacokinetics, and the influence of patient factors, such as plasma cholinesterase activity, is crucial for its safe and effective clinical use.
References
- Mivacurium chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mivacurium_chloride]
- MIVACRON® Injection (mivacurium chloride) This drug should be administered only by adequately trained individuals familiar wit - accessdata.fda.gov. [URL: https://www.accessdata.fda.
- PRODUCT MONOGRAPH PrMIVACRON® (Mivacurium Chloride) 2 mg/mL Injection Nondepolarising Skeletal Neuromuscular Blocking Agent Abb. [URL: https://pdf.hres.ca/dpd_pm/00018389.PDF]
- Mivacurium chloride - Grokipedia. [URL: https://grokipedia.org/mivacurium-chloride/]
- What is the mechanism of Mivacurium Chloride? - Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-mivacurium-chloride-31405]
- The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8610903/]
- Mivacurium chloride: Uses, Dosage, Side Effects and... | MIMS Thailand. [URL: https://www.mims.com/thailand/drug/info/mivacurium%20chloride?mtype=generic]
- Mivacurium - WikiAnesthesia. [URL: https://wikianesthesia.org/w/index.php?title=Mivacurium&oldid=53290]
- Mivacurium Chloride - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/mivacurium-chloride-106861-44-3]
- Mivacurium chloride - Selleck Chemicals. [URL: https://www.selleckchem.com/products/mivacurium-chloride.html]
- What are the side effects of Mivacurium Chloride? - Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-are-the-side-effects-of-mivacurium-chloride-31405]
- Mivacron (Mivacurium Chloride Injection): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [URL: https://www.rxlist.com/mivacron-drug.htm]
- EFFECT OF AGE ON MIVACURIUM PHARMACODYNAMIC PARAMETERS USING MECHANOMYOGRAPHY NEUROMUSCULAR MONITORING. [URL: https://www.sba.org.br/resources/arquivos/revistas/2005/setembro/ing/EFFECT_OF_AGE_ON_MIVACURIUM_PHARMACODYNAMIC_PARAMETERS_USING_MECHANOMYOGRAPHY_NEUROMUSCULAR_MONITORING.pdf]
- WO2013021398A2 - A process for preparation of mivacurium chloride - Google Patents. [URL: https://patents.google.
- The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2188820/]
- US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents. [URL: https://patents.google.
- Mivacurium (Professional Patient Advice) - Drugs.com. [URL: https://www.drugs.com/pro/mivacurium.html]
- Mivacurium Chloride | C58H80Cl2N2O14 | CID 5281080 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Mivacurium-Chloride]
- Mivacurium Chloride | CAS 106861-44-3 | SCBT. [URL: https://www.scbt.com/p/mivacurium-chloride-106861-44-3]
- Mivacurium chloride: Uses, Dosage, Side Effects and... | MIMS Malaysia. [URL: https://www.mims.com/malaysia/drug/info/mivacurium%20chloride?mtype=generic]
- Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9840210/]
- US20070293534A1 - Process for the preparation of mivacurium chloride - Google Patents. [URL: https://patents.google.
- Mivacurium chloride: Uses, Production, Prospect, etc. - ChemicalBook. [URL: https://www.chemicalbook.
- MIVACRON (Mivacurium 2 mg/mL Injection) - NEW ZEALAND DATA SHEET. [URL: https://www.medsafe.govt.
- Mivacurium Chloride | 106861-44-3 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/M2599]
- Insights into the spectrofluorometric determination of the neuromuscular blocker mivacurium chloride - Africa Research Connect. [URL: https://www.africaresearchconnect.com/publication/insights-into-the-spectrofluorometric-determination-of-the-neuromuscular-blocker-mivacurium-chloride/]
- Mivacurium chloride | 106861-44-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258169.htm]
- Clinical pharmacology of mivacurium chloride (BW B1090U) infusion: comparison with vecuronium and atracurium - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2219767/]
Sources
- 1. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]
- 9. WO2013021398A2 - A process for preparation of mivacurium chloride - Google Patents [patents.google.com]
- 10. Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. africaresearchconnects.com [africaresearchconnects.com]
- 12. What is the mechanism of Mivacurium Chloride? [synapse.patsnap.com]
- 13. Mivacurium - WikiAnesthesia [wikianesthesia.org]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. mims.com [mims.com]
- 16. Mivacron (Mivacurium Chloride Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Mivacurium (Professional Patient Advice) - Drugs.com [drugs.com]
- 18. What are the side effects of Mivacurium Chloride? [synapse.patsnap.com]
